molecular formula C12H15N3O2S B1664312 Ethanesulfonamide, N-(3-(1H-imidazol-4-ylmethyl)phenyl)- CAS No. 258526-74-8

Ethanesulfonamide, N-(3-(1H-imidazol-4-ylmethyl)phenyl)-

Cat. No. B1664312
M. Wt: 265.33 g/mol
InChI Key: ROUIPNDCVDWYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ABT-866 is a novel alpha-adrenoceptor agent with mixed pharmacological properties.

Scientific Research Applications

Alpha-Adrenoceptor Ligand

Ethanesulfonamide, N-(3-(1H-imidazol-4-ylmethyl)phenyl)-, known as ABT-866, is a novel alpha(1)-adrenoceptor ligand. It shows alpha(1A) agonism (useful in treating conditions like stress urinary incontinence) and alpha(1B) and alpha(1D) antagonism. This compound is more selective for urethral smooth muscle over vasculature, making it a valuable in vivo tool for understanding the role of alpha(1A)-adrenoceptors in the urethra without affecting blood pressure (Altenbach et al., 2002).

Antimicrobial Properties

This compound also exhibits antimicrobial properties. In one study, derivatives related to antifungal bifonazole were synthesized and tested against various pathogenic fungi, showing potential as a new class of antifungal agents (Castellano et al., 2003).

Anticancer and Antiviral Potential

Derivatives of Ethanesulfonamide, N-(3-(1H-imidazol-4-ylmethyl)phenyl)-, have been evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV (Hepatitis C Virus) properties. These compounds showed promise in inhibiting cancer cell lines and HCV NS5B RNA-dependent RNA polymerase activities (Küçükgüzel et al., 2013).

Carbon Steel Corrosion Inhibition

Imidazole-based molecules, including derivatives of this compound, have been used for corrosion inhibition of carbon steel in acidic medium, indicating their utility in industrial applications (Costa et al., 2021).

Radiolabeling for PET Imaging

The compound has also been radiolabeled with carbon-11 for PET (Positron Emission Tomography) microdosing studies in non-human primates, aiding in the evaluation of brain exposure of candidate drugs for neuropathic pain treatment (Schou et al., 2013).

Ionic Liquids with Two Types of Basic Centers

Another application includes the synthesis of hydroxylic ionic liquids using this compound, which exhibit unique properties like low glass transition temperature and high conductivity, useful in various chemical processes (Shevchenko et al., 2017).

properties

IUPAC Name

N-[3-(1H-imidazol-5-ylmethyl)phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-2-18(16,17)15-11-5-3-4-10(6-11)7-12-8-13-9-14-12/h3-6,8-9,15H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUIPNDCVDWYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)CC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanesulfonamide, N-(3-(1H-imidazol-4-ylmethyl)phenyl)-

CAS RN

258526-74-8
Record name ABT-866
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258526748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-866
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7JGJ12E1W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanesulfonamide, N-(3-(1H-imidazol-4-ylmethyl)phenyl)-
Reactant of Route 2
Ethanesulfonamide, N-(3-(1H-imidazol-4-ylmethyl)phenyl)-
Reactant of Route 3
Reactant of Route 3
Ethanesulfonamide, N-(3-(1H-imidazol-4-ylmethyl)phenyl)-
Reactant of Route 4
Reactant of Route 4
Ethanesulfonamide, N-(3-(1H-imidazol-4-ylmethyl)phenyl)-
Reactant of Route 5
Ethanesulfonamide, N-(3-(1H-imidazol-4-ylmethyl)phenyl)-
Reactant of Route 6
Reactant of Route 6
Ethanesulfonamide, N-(3-(1H-imidazol-4-ylmethyl)phenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.